UT-B Inhibition Potency: CAS 200630-74-6 vs. Reference UT-B Inhibitors
CAS 200630-74-6 inhibits mouse UT-B with an IC₅₀ of 14 nM in an acetamide‑loaded erythrocyte lysis assay [1]. A second measurement in the same system using a stopped‑flow light‑scattering protocol yielded an IC₅₀ of 23 nM [1]. For context, the benchmark UT-B inhibitor UTBinh‑14 (CAS 892742‑76‑6) shows IC₅₀ values of 10 nM (human) and 25–27 nM (mouse) , and the thienopyrimidine compound 1a (CHEMBL2363049) records an IC₅₀ of 11 nM in human erythrocytes [2]. The data indicate that the target compound occupies a potency band comparable to the leading UT-B probes while offering a structurally differentiated adamantyl‑acetyl‑urea scaffold.
| Evidence Dimension | UT-B inhibitory potency (IC₅₀, nM) |
|---|---|
| Target Compound Data | 14 nM (mouse UT-B, hemolysis assay); 23 nM (mouse UT-B, stopped‑flow assay) |
| Comparator Or Baseline | UTBinh‑14: 10 nM (human), 25–27 nM (mouse); Compound 1a (CHEMBL2363049): 11 nM (human) |
| Quantified Difference | Comparable to within ~1.3–1.8‑fold of UTBinh‑14 and compound 1a in respective species assays |
| Conditions | Mouse and human erythrocyte UT-B inhibition assays (acetamide‑loaded lysis and stopped‑flow light scattering) |
Why This Matters
Procurement decisions for UT-B tool compounds should consider scaffold diversity; CAS 200630-74-6 provides an adamantyl‑acetyl‑urea chemotype distinct from thienopyrimidine and other UT-B inhibitor series, reducing the risk of confounding off‑target effects in phenotypic screens.
- [1] BindingDB. BDBM50394961 (CHEMBL2165788). IC50: 14 nM and 23 nM for UT-B inhibition in mouse erythrocytes. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394961 (accessed 2026-04-28). View Source
- [2] ChEMBL / Guide to Pharmacology. Compound 1a (CHEMBL2363049). IC50: 11 nM for UT-B in human erythrocytes. Available at: https://www.guidetomalariapharmacology.org/ (accessed 2026-04-28). View Source
